2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a sulfanyl bridge, and a thiazole ring linked to a 4-fluorobenzyl moiety. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological research. The compound’s design leverages the pyrimidine-thiazole scaffold, known for interactions with enzymes like sirtuins (SIRTs) . Its synthesis typically involves nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and a chloroacetamide intermediate, as seen in analogous compounds .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-11-7-12(2)22-18(21-11)25-10-16(24)23-17-20-9-15(26-17)8-13-3-5-14(19)6-4-13/h3-7,9H,8,10H2,1-2H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTDEKNXXMCCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- The 4-fluorobenzyl group in the target compound balances lipophilicity and electronic effects, contrasting with SirReal2’s naphthalenyl (highly hydrophobic) and ’s hydroxylpyrimidine (polar) .
- Methyl groups on the pyrimidine ring (target compound) improve steric stability compared to oxo or hydroxyl substitutions in analogs .
Physicochemical Properties
- Lipophilicity : The 4-fluorobenzyl group increases logP compared to hydroxylated analogs (e.g., : logP ~2.1 vs. target ~3.2) .
- Stability : Fluorine reduces oxidative metabolism, enhancing stability under physiological conditions compared to chlorinated derivatives (e.g., ’s dichlorobenzyl) .
- Solubility : Lower aqueous solubility than hydroxylated pyrimidines (e.g., ) due to reduced polarity .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The compound was synthesized using a multi-step process involving the condensation of various precursors. The synthetic route typically includes the formation of the pyrimidine and thiazole rings, which are critical for its biological activity. The synthesis can be optimized using microwave irradiation techniques to enhance yield and purity.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacterial strains. The specific compound under review may also demonstrate similar activity due to the presence of the thiazole moiety.
Anticancer Properties
Studies have explored the anticancer potential of pyrimidine derivatives, suggesting that modifications in their structure can enhance cytotoxic effects against cancer cell lines. The incorporation of the 4-fluorobenzyl group may contribute to increased potency against specific cancer types.
Enzyme Inhibition
Inhibitors targeting enzymes such as tyrosinase (TYR) have been developed from similar compounds. The presence of the 4-fluorobenzyl moiety in the structure is hypothesized to enhance binding affinity to TYR, thereby inhibiting melanin production and potentially treating hyperpigmentation disorders .
Case Studies
- Antimicrobial Evaluation : A study tested various thiazole derivatives against Gram-positive and Gram-negative bacteria, noting that modifications in substituents significantly influenced antibacterial activity.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., A431 vulvar epidermal carcinoma) demonstrated that certain pyrimidine derivatives significantly inhibited cell proliferation and migration .
- Enzyme Interaction Studies : Docking studies suggested that the compound binds effectively to TYR, showing competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid .
Data Table: Summary of Biological Activities
Q & A
What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and a chloroacetamide intermediate (e.g., 2-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide). Key steps include:
- Thioether formation: Refluxing in ethanol (40 mL) at 78°C for 6–8 hours with equimolar reactants (2 mmol each) .
- Purification: Recrystallization from chloroform-acetone (1:5 v/v) yields crystals suitable for X-ray analysis.
- Critical factors: Solvent polarity, temperature control (to prevent decomposition of the thiazole moiety), and stoichiometric ratios. Yields >85% are achievable with anhydrous conditions .
How can SHELXL refinement resolve crystallographic discrepancies in polymorphic forms?
Answer:
SHELXL employs constrained least-squares refinement against data, with:
- Anisotropic displacement parameters for non-H atoms.
- Riding model for H-atoms (N–H = 0.86 Å, C–H = 0.93–0.97 Å) .
For polymorphs, compare: - Unit cell parameters (e.g., deviations in axial lengths >0.5 Å indicate distinct lattices).
- Torsion angles: Variations in pyrimidine-thiazole dihedral angles (e.g., 42.25° vs. 67.84°) confirm conformational differences .
What methodologies validate SIRT2 inhibitory activity, and how do structural modifications enhance potency?
Answer:
- Activity assays: Fluorescence-based deacetylation assays using SIRT2-specific substrates (e.g., acetylated lysine peptides). IC₅₀ values are calculated from dose-response curves .
- SAR insights:
What spectroscopic and computational methods confirm structural integrity and electronic properties?
Answer:
- NMR: (δ 7.2–8.1 ppm for aromatic protons) and (δ 168–170 ppm for acetamide carbonyl) .
- HRMS: Molecular ion peak at m/z 428.87 (C₁₉H₁₄ClFN₆OS) with <2 ppm error .
- DFT calculations: HOMO-LUMO gaps (~4.2 eV) predict reactivity at the sulfanyl group .
How do intramolecular interactions and crystal packing affect stability and polymorphism?
Answer:
- Intramolecular bonds: N–H···N hydrogen bonds (2.12–2.25 Å) stabilize a folded conformation, reducing torsional strain .
- Intermolecular forces: C–H···O interactions (2.8–3.2 Å) and π-π stacking (3.4–3.6 Å) dictate packing motifs. Polymorphs exhibit distinct melting points (Δmp >10°C) due to lattice energy differences .
What strategies mitigate data contradictions in biological assays?
Answer:
- Control experiments: Include SIRT2-negative cell lines and competitive inhibitors (e.g., nicotinamide) to confirm target specificity .
- Statistical rigor: Use triplicate measurements with ANOVA analysis (p <0.05) to address variability in enzyme inhibition assays .
How are reaction intermediates characterized to ensure synthetic fidelity?
Answer:
- LC-MS monitoring: Track intermediates (e.g., chloroacetamide precursor at m/z 255.03) in real-time .
- X-ray crystallography: Resolve ambiguous stereochemistry in thioether intermediates (e.g., C–S bond length = 1.78 Å) .
What computational tools predict bioavailability and metabolic pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
